![molecular formula C11H28Cl2Si3Sn B14477047 {[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) CAS No. 71084-87-2](/img/structure/B14477047.png)
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) is a chemical compound known for its unique structure and properties It is a type of organotin compound, which means it contains a tin atom bonded to carbon atoms
Méthodes De Préparation
The synthesis of {[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of dichloromethylstannane with trimethylsilyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Reactants: Dichloromethylstannane and trimethylsilyl chloride.
Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature.
Procedure: The reactants are mixed and allowed to react, forming the desired product, which is then purified through standard techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler organotin compounds.
Substitution: The compound can undergo substitution reactions where the dichloromethyl group is replaced by other functional groups using appropriate reagents.
Applications De Recherche Scientifique
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of {[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) involves its interaction with molecular targets through its tin and silicon atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved include:
Bond Formation: The tin atom can form bonds with various organic and inorganic molecules, facilitating different chemical reactions.
Catalysis: The compound can act as a catalyst, accelerating chemical reactions without being consumed in the process.
Comparaison Avec Des Composés Similaires
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) can be compared with other organotin compounds such as:
Trimethyltin chloride: Similar in structure but with different reactivity and applications.
Tributyltin hydride: Known for its use in organic synthesis but has different properties and uses.
Tetramethyltin: Another organotin compound with distinct characteristics and applications.
Propriétés
Numéro CAS |
71084-87-2 |
|---|---|
Formule moléculaire |
C11H28Cl2Si3Sn |
Poids moléculaire |
434.2 g/mol |
Nom IUPAC |
dichloromethyl-[tris(trimethylsilyl)methyl]tin |
InChI |
InChI=1S/C10H27Si3.CHCl2.Sn/c1-11(2,3)10(12(4,5)6)13(7,8)9;2-1-3;/h1-9H3;1H; |
Clé InChI |
KMDWZVOKUMHWSA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Sn]C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


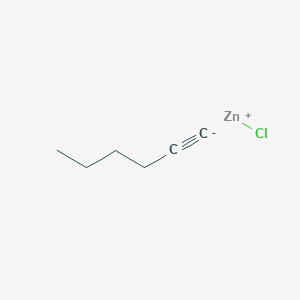
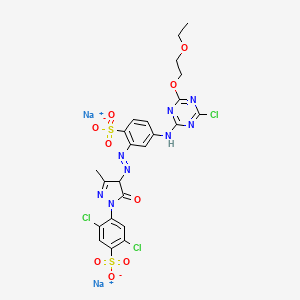
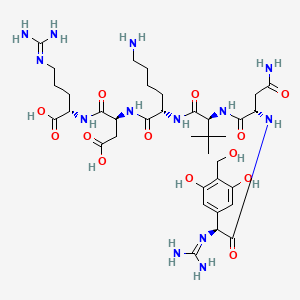
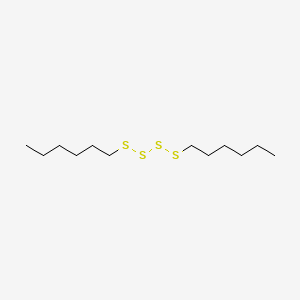
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-](/img/structure/B14476991.png)
![Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate](/img/structure/B14477014.png)

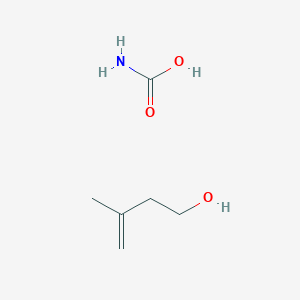

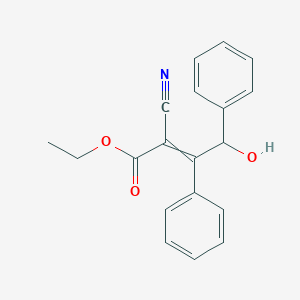


![4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14477039.png)
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
